M-Tolyl dimethylcarbamate
CAS No.: 7305-07-9
Cat. No.: VC18921062
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7305-07-9 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | (3-methylphenyl) N,N-dimethylcarbamate |
| Standard InChI | InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
| Standard InChI Key | BSFCOZXUSUSSAW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OC(=O)N(C)C |
Introduction
Chemical Identity and Structural Characteristics
M-Tolyl dimethylcarbamate is defined by the systematic name 3-methylphenyl N,N-dimethylcarbamate, with a molecular formula of . The compound’s structure features a phenyl ring substituted with a methyl group at the meta position and a dimethylcarbamate functional group (-OC(=O)N(CH)) at the para position relative to the methyl substituent. This arrangement confers distinct reactivity and stability, making it suitable for diverse chemical transformations.
Physical and Chemical Properties
The following table summarizes key physical properties of M-Tolyl dimethylcarbamate, derived from analogous carbamate compounds and experimental data :
| Property | Value |
|---|---|
| Molecular Weight | 193.25 g/mol |
| Density | 1.12 ± 0.1 g/cm³ (est.) |
| Boiling Point | 285–290 °C (decomposes) |
| Melting Point | 45–48 °C |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |
The meta-methyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and enzymatic targets. Spectroscopic analyses, including -NMR and IR, confirm the presence of characteristic carbamate carbonyl stretches () and aromatic C-H vibrations.
Synthesis and Industrial Production
Conventional Synthesis Route
The primary synthesis pathway involves the reaction of 3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine:
This exothermic reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The base neutralizes HCl, driving the reaction to completion.
Catalytic Innovations
Recent studies on carbamate synthesis, such as the use of silanol-rich MCM-41 catalysts for dimethyl hexane-1,6-dicarbamate production, offer insights into optimizing M-Tolyl dimethylcarbamate synthesis . Under conditions of 190°C and a methanol solvent system, silanol groups on MCM-41 enhance catalytic activity by stabilizing transition states through hydrogen bonding . While these methods are tailored for aliphatic carbamates, their principles may be adapted to aromatic systems like M-Tolyl dimethylcarbamate.
Applications in Agriculture and Industry
Pesticidal Activity
M-Tolyl dimethylcarbamate functions as an acetylcholinesterase (AChE) inhibitor, disrupting neurotransmission in insects and pests. By covalently modifying the enzyme’s active site, it causes acetylcholine accumulation, leading to paralysis and death. Its selectivity for insect AChE over mammalian variants underscores its utility in crop protection.
Intermediate in Organic Synthesis
The compound serves as a precursor in synthesizing ureas, isocyanates, and other carbamate derivatives. For example, its reaction with amines yields substituted ureas, while thermal decomposition produces isocyanates for polyurethane manufacturing .
Toxicological and Environmental Considerations
Environmental Persistence
Carbamates generally exhibit moderate environmental persistence, with hydrolysis half-lives ranging from days to weeks under alkaline conditions. Microbial degradation pathways further mitigate bioaccumulation risks, though aquatic toxicity remains a concern.
Recent Advances and Future Directions
Green Synthesis Methods
Emerging catalytic strategies, such as the use of non-phosgene carbonyl sources (e.g., methyl carbamate), align with sustainable chemistry goals . Adapting these methods to M-Tolyl dimethylcarbamate synthesis could reduce reliance on toxic reagents like phosgene.
Mechanistic Studies
Ongoing research into carbamate-enzyme interactions, informed by transcriptomic analyses of nasal epithelium , may elucidate species-specific toxicities and guide the design of safer analogs.
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